

# A Comparative Guide to the Spectroscopic Profile of Wieland-Gumlich Aldehyde

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## Compound of Interest

Compound Name: *Wieland-gumlich aldehyde*

Cat. No.: *B1683588*

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For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount.

**Wieland-Gumlich aldehyde**, a derivative of strychnine, plays a significant role in the synthesis of various complex alkaloids. This guide provides a comparative analysis of its expected spectroscopic data alongside experimentally obtained data for related and well-characterized alkaloids, strychnine and brucine.

While specific, publicly available spectra for **Wieland-Gumlich aldehyde** are limited, this guide consolidates its known properties and offers a comparative framework based on the spectroscopic data of its close chemical relatives. This approach allows for an informed estimation of its spectral characteristics, crucial for its identification and characterization in a laboratory setting.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **Wieland-Gumlich aldehyde**, strychnine, and brucine. The data for **Wieland-Gumlich aldehyde** is based on established chemical principles for its functional groups, while the data for strychnine and brucine are derived from experimental observations.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Key Proton Signals ( $\delta$ , ppm)	Expected Multiplicity	Notes
Wieland-Gumlich Aldehyde (Expected)	~9.4 - 10.0	Singlet	Aldehydic proton (CHO).
	~7.0 - 8.0	Multiplets	Aromatic protons.
	~5.5 - 6.0	Multiplet	Olefinic proton.
	~2.5 - 4.5	Multiplets	Protons adjacent to nitrogen and oxygen atoms.
	~1.0 - 2.5	Multiplets	Aliphatic protons.
Strychnine (Experimental)	~8.12, 7.85, 7.32, 7.28	Multiplets	Aromatic protons.
	5.91	Triplet of doublets	Olefinic proton.
	4.31	Multiplet	Proton adjacent to lactam carbonyl and oxygen.
	1.25 - 3.90	Multiplets	Aliphatic and allylic protons.
Brucine (Experimental)	~8.05, 7.25	Singlets	Aromatic protons.
	5.92	Multiplet	Olefinic proton.
	4.28	Multiplet	Proton adjacent to lactam carbonyl and oxygen.
	3.92, 3.89	Singlets	Methoxy group protons.
	1.20 - 4.00	Multiplets	Aliphatic and allylic protons.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Key Carbon Signals ( $\delta$ , ppm)	Notes
Wieland-Gumlich Aldehyde (Expected)	~190 - 200	Aldehyde carbonyl carbon (CHO).
~120 - 150	Aromatic and olefinic carbons.	
~50 - 80	Carbons bonded to nitrogen and oxygen.	
~20 - 50	Aliphatic carbons.	
Strychnine (Experimental)	169.5	Lactam carbonyl carbon.
142.8, 140.4, 132.8, 128.2, 124.9, 122.3, 116.3	Aromatic and olefinic carbons.	
77.8, 60.1, 51.9, 51.3, 50.1, 48.2, 43.1, 42.4, 31.8, 26.8, 26.3	Aliphatic carbons.	
Brucine (Experimental)	169.8	Lactam carbonyl carbon.
149.3, 147.1, 140.8, 132.2, 128.5, 116.5, 105.8, 101.5	Aromatic and olefinic carbons.	
78.1, 60.3, 56.4, 56.2, 52.3, 51.5, 50.3, 48.5, 43.3, 42.6, 32.1, 27.1, 26.5	Aliphatic and methoxy carbons.	

Table 3: IR Spectroscopic Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group
Wieland-Gumlich Aldehyde (Expected)	~2820 and ~2720	C-H stretch of aldehyde.
	~1725 - 1740	C=O stretch of aldehyde.
	~1600, ~1475	C=C stretch of aromatic ring.
	~3100 - 3000	C-H stretch of aromatic and olefinic protons.
	~2960 - 2850	C-H stretch of aliphatic protons.
Strychnine (Experimental)	~1665	C=O stretch of lactam.
	~1600, ~1460	C=C stretch of aromatic ring.
	~3050	C-H stretch of aromatic and olefinic protons.
	~2930, ~2850	C-H stretch of aliphatic protons.
Brucine (Experimental)	~1660	C=O stretch of lactam.
	~1610, ~1505, ~1460	C=C stretch of aromatic ring.
	~3000	C-H stretch of aromatic and olefinic protons.
	~2920, ~2850	C-H stretch of aliphatic protons.
	~1270, ~1030	C-O stretch of methoxy groups.

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (M <sup>+</sup> ) m/z	Key Fragmentation Peaks (m/z)	Notes
Wieland-Gumlich Aldehyde	310.16	Expected fragments from loss of CHO, H <sub>2</sub> O, and cleavage of the heterocyclic rings.	Molecular Formula: C <sub>19</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> .
Strychnine	334.17	334 (M <sup>+</sup> ), 305, 264, 144	Molecular Formula: C <sub>21</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> .
Brucine	394.19	394 (M <sup>+</sup> ), 363, 323, 222	Molecular Formula: C <sub>23</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub> .

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate chemical characterization. Below are generalized experimental protocols for the techniques discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Samples are typically dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) at a concentration of 5-10 mg/mL.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- **<sup>1</sup>H NMR:** Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR:** Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of <sup>13</sup>C.

### Infrared (IR) Spectroscopy:

- **Sample Preparation:** Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between

salt plates.

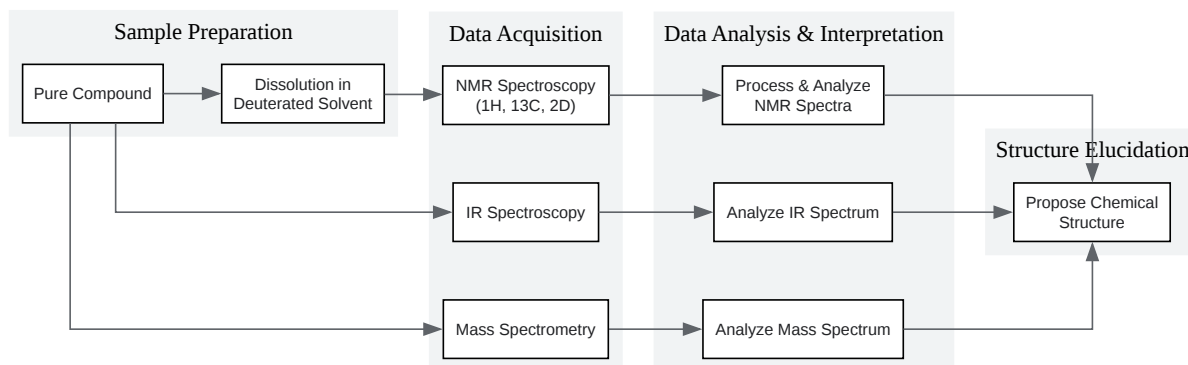
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Acquisition:** A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS):

- **Sample Introduction:** Samples can be introduced directly via a solid probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electron Ionization (EI) is a common technique for generating molecular ions and fragment ions. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to preserve the molecular ion.
- **Mass Analysis:** A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ).

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a complex organic molecule like **Wieland-Gumlich aldehyde**.



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Caption: General workflow for spectroscopic analysis.

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